N-(2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine
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Overview
Description
N-(2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a benzopyran derivative followed by the introduction of the hydroxylamine group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N-(2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N-(2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play crucial roles in biological pathways. The compound’s nitro group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro [2H-1-benzopyran-2,2′- (2H)-indole]
- 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines
Uniqueness
N-(2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. Its combination of a nitro group and a benzopyran core makes it particularly versatile for various applications.
Properties
CAS No. |
154011-74-2 |
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Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
N-(2,2-dimethyl-6-nitro-3H-chromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C11H12N2O4/c1-11(2)6-9(12-14)8-5-7(13(15)16)3-4-10(8)17-11/h3-5,14H,6H2,1-2H3 |
InChI Key |
IZGJBEHULXZMOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NO)C2=C(O1)C=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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